molecular formula C9H9Br2NO B6631276 3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one

3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one

Cat. No. B6631276
M. Wt: 306.98 g/mol
InChI Key: KBYKNMSRNPDPCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one, also known as DBMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DBMP is a pyridine derivative that has two bromine atoms and a methyl group attached to it.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one is not fully understood. However, it has been suggested that 3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one inhibits the activity of enzymes such as DNA topoisomerase II and histone deacetylases (HDACs). DNA topoisomerase II is an enzyme that is involved in DNA replication and repair. HDACs are enzymes that remove acetyl groups from histones, which can affect gene expression. Inhibition of these enzymes can lead to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects
3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one has been found to have several biochemical and physiological effects. In vitro studies have shown that 3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one has also been found to inhibit the replication of the hepatitis C virus and the herpes simplex virus.

Advantages and Limitations for Lab Experiments

3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been found to have a wide range of applications in various fields such as medicinal chemistry, material science, and organic synthesis.
However, there are also some limitations associated with the use of 3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one in lab experiments. The compound is relatively insoluble in water, which can make it difficult to use in aqueous solutions. It also has a relatively low melting point, which can make it difficult to handle at high temperatures.

Future Directions

There are several future directions for the research on 3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one. In medicinal chemistry, further studies are needed to investigate the anticancer, antiviral, and antimicrobial properties of 3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one. Studies are also needed to investigate the mechanism of action of 3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one and its potential as a therapeutic agent.
In material science, further studies are needed to investigate the use of 3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one as a building block for the synthesis of novel materials such as MOFs. Studies are also needed to investigate the properties of these materials and their potential applications in various fields.
In organic synthesis, further studies are needed to investigate the use of 3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one as a starting material for the synthesis of various pyridine derivatives. Studies are also needed to investigate the properties of these derivatives and their potential applications in various fields.
In conclusion, 3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound can be easily synthesized and purified, and has been found to have a wide range of applications in medicinal chemistry, material science, and organic synthesis. Further studies are needed to investigate the properties of 3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one and its potential applications in various fields.

Synthesis Methods

3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one can be synthesized by reacting 2,6-dibromopyridine with 2-methylprop-2-en-1-ol in the presence of a base such as potassium carbonate. The reaction yields 3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one as a yellow solid with a melting point of 158-160°C. The purity of the compound can be confirmed by using techniques such as NMR spectroscopy and elemental analysis.

Scientific Research Applications

3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one has been found to have anticancer, antiviral, and antimicrobial properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one has also been found to inhibit the replication of the hepatitis C virus and the herpes simplex virus.
In material science, 3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one has been used as a building block for the synthesis of novel materials such as metal-organic frameworks (MOFs). MOFs are porous materials that have applications in gas storage, catalysis, and drug delivery. 3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one has been used as a linker in the synthesis of MOFs due to its ability to form strong coordination bonds with metal ions.
In organic synthesis, 3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one has been used as a starting material for the synthesis of various pyridine derivatives. It has been used as a precursor for the synthesis of 3,5-dibromo-2-pyridone, which has applications in the synthesis of pharmaceuticals and agrochemicals.

properties

IUPAC Name

3,5-dibromo-1-(2-methylprop-2-enyl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2NO/c1-6(2)4-12-5-7(10)3-8(11)9(12)13/h3,5H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYKNMSRNPDPCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C=C(C=C(C1=O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one

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